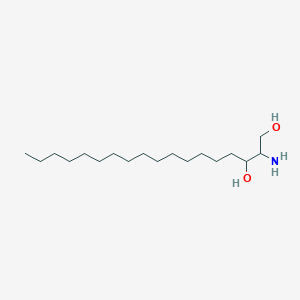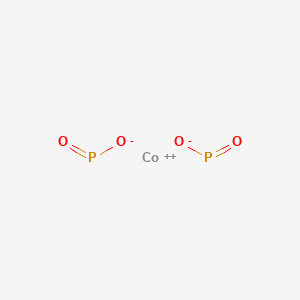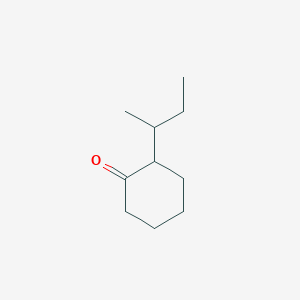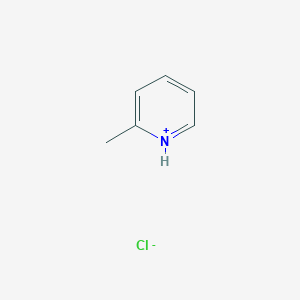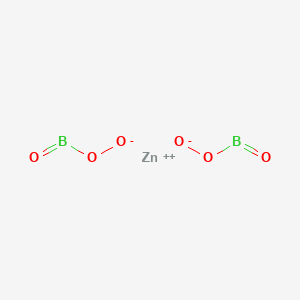
Zinc diperoxometaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diperoxometaborate is a chemical compound that combines zinc, boron, and oxygen. It is known for its oxidizing properties and is used in various industrial and scientific applications. The compound is often utilized for its ability to release active oxygen, making it valuable in processes that require oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diperoxometaborate can be synthesized through the reaction of zinc oxide with boric acid in the presence of hydrogen peroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as: [ \text{ZnO} + \text{H}_3\text{BO}_3 + \text{H}_2\text{O}_2 \rightarrow \text{Zn(BO}_3\text{)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of zinc perborate often involves a hydrothermal method where zinc oxide and boric acid are reacted in an aqueous solution at elevated temperatures. This method ensures high purity and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions: Zinc diperoxometaborate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, releasing active oxygen.
Reduction: It can be reduced to form zinc oxide and boric acid.
Substitution: It can participate in substitution reactions where the borate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as a reagent to facilitate oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used to reduce zinc perborate.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is active oxygen, which can further react with other compounds.
Reduction: The major products are zinc oxide and boric acid.
Substitution: The products vary based on the substituent introduced.
Scientific Research Applications
Zinc diperoxometaborate has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and synthesis processes.
Medicine: this compound is explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: It is used in the production of detergents, bleaching agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of zinc perborate involves the release of active oxygen upon decomposition. This active oxygen can oxidize various substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include:
Oxidation of organic compounds: The active oxygen can oxidize organic molecules, leading to the formation of oxidized products.
Antimicrobial action: The active oxygen can disrupt the cellular components of microorganisms, leading to their inactivation.
Comparison with Similar Compounds
Sodium perborate: Similar to zinc perborate, sodium perborate is used as an oxidizing agent and has applications in detergents and bleaching agents.
Calcium perborate: Another perborate compound with similar oxidizing properties and applications in various industries.
Uniqueness of Zinc Perborate: Zinc diperoxometaborate is unique due to its combination of zinc and borate, which provides specific properties such as enhanced stability and effectiveness as an oxidizing agent. Its applications in medicine and biology also set it apart from other perborate compounds.
Properties
CAS No. |
10380-06-0 |
|---|---|
Molecular Formula |
B2O6Zn |
Molecular Weight |
183.0084 |
IUPAC Name |
zinc;oxidooxy(oxo)borane |
InChI |
InChI=1S/2BHO3.Zn/c2*2-1-4-3;/h2*3H;/q;;+2/p-2 |
InChI Key |
PLVWNARVBMHCST-UHFFFAOYSA-L |
SMILES |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
Canonical SMILES |
B(=O)O[O-].B(=O)O[O-].[Zn+2] |
Key on ui other cas no. |
10380-06-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


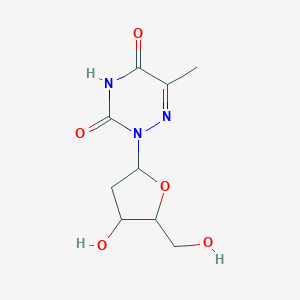
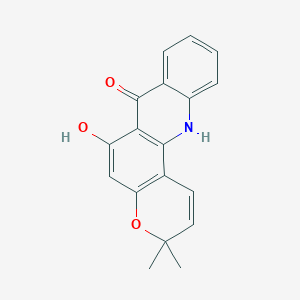
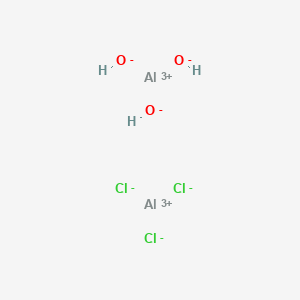
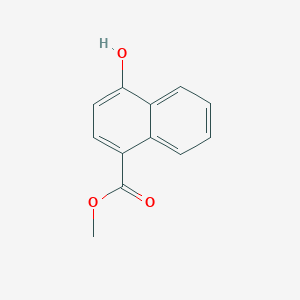
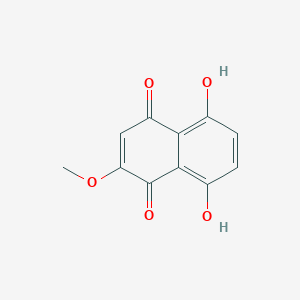
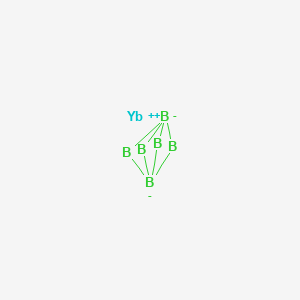
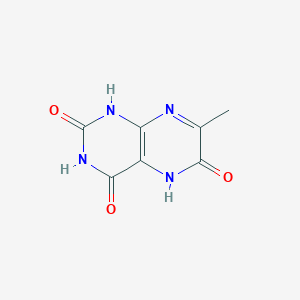

![2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B81708.png)
